molecular formula C16H12BBrN2 B1523546 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine CAS No. 927384-43-8

2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

Cat. No. B1523546
CAS RN: 927384-43-8
M. Wt: 323 g/mol
InChI Key: RDGOAMRKYXEHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine, is a boron-containing organic compound . It has a molecular weight of 323 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromophenyl group attached to a dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine core . The InChI key is provided by some sources , which can be used to generate a 3D structure for more detailed analysis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at temperatures between 0-10°C and under inert gas to prevent degradation . It is sensitive to light, air, and heat .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the 3-bromophenyl group in the compound may enhance its reactivity, making it suitable for coupling with various organic electrophiles under mild conditions.

Antimicrobial Activity

Boron-containing compounds have been studied for their potential antimicrobial properties . The unique structure of 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.

Antiproliferative Agents

Research into the antiproliferative effects of boron compounds on cancer cells is an emerging field . This compound’s ability to interact with biological molecules could be harnessed to study its potential as an antiproliferative agent, particularly against breast cancer cell lines.

Molecular Modelling

The compound’s structure allows for molecular modelling studies to predict its interaction with biological targets . Such studies can provide insights into the compound’s binding affinity and mechanism of action, which is crucial for drug design and discovery.

Crystallography

Determining the crystal structure of boron-containing compounds is essential for understanding their chemical behavior . The crystallographic analysis of this compound can reveal bond lengths, angles, and other structural parameters that are critical for its application in materials science and nanotechnology.

Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of boron-containing heterocycles make them candidates for use in OLEDs . The compound could be investigated for its electroluminescent properties, which might lead to the development of new materials for display technologies.

Sensing and Detection

Boron compounds are known for their use in sensing applications due to their fluorescence . This compound could be utilized in the development of sensors for detecting environmental pollutants or biological markers.

Catalysis

The diazaborine moiety in the compound might exhibit catalytic properties in various organic transformations . Research into its role as a catalyst could open up new pathways for efficient and sustainable chemical processes.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-(3-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BBrN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGOAMRKYXEHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BBrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693713
Record name 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

CAS RN

927384-43-8
Record name 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927384-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzene boronic acid (20 g, 0.1 mol) and naphthalene-1,8-diamine (17.3 g, 0.11 mol) in anhydrous toluene (600 mL) was heated to reflux for 16 hours. The reaction mixture was cooled to room temperature, then concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with petroleum ether:EtOAc 5:1 to afford the title compound as a grey solid in 54% yield, 23 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
Reactant of Route 4
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.